![molecular formula C20H24N2O3S B4721931 N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
描述
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as BMS-986168, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a selective and potent inhibitor of the enzyme factor XIa, which plays a key role in the coagulation cascade.
作用机制
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide is a selective inhibitor of factor XIa, which is a key enzyme in the coagulation cascade. By inhibiting factor XIa, N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide prevents the formation of thrombin, which is the final step in the coagulation cascade. This prevents the formation of blood clots, which can lead to thrombotic disorders.
Biochemical and Physiological Effects
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to have a favorable safety profile in preclinical models. It has low potential for off-target effects, and does not appear to affect other enzymes in the coagulation cascade. It has also been shown to have a predictable pharmacokinetic profile, with a half-life of approximately 6 hours.
实验室实验的优点和局限性
One advantage of N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide is its selectivity for factor XIa. This makes it a useful tool for studying the role of factor XIa in the coagulation cascade. However, one limitation is that it has not yet been studied in clinical trials, so its efficacy and safety in humans is not yet known.
未来方向
There are several potential future directions for research on N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide. One area of interest is its potential as a therapy for thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Another area of interest is its potential as a therapy for stroke prevention in patients with atrial fibrillation. Additionally, further studies are needed to determine its efficacy and safety in clinical trials.
科学研究应用
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been extensively studied in preclinical models. It has shown promising results as a potential anticoagulant, with a favorable safety profile. It has also been studied as a potential treatment for thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Additionally, it has shown potential as a therapy for stroke prevention in patients with atrial fibrillation.
属性
IUPAC Name |
N-[3-(4-benzylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-26(24,25)21-19-9-5-8-18(15-19)20(23)22-12-10-17(11-13-22)14-16-6-3-2-4-7-16/h2-9,15,17,21H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHHEWQGOGQJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。